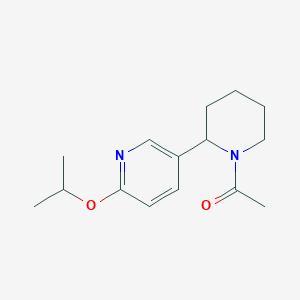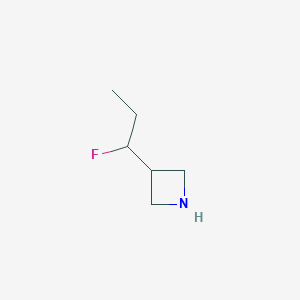
3-(1-Fluoropropyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Fluoropropyl)azetidine:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Fluoropropyl)azetidine can be achieved through various methods. One common approach involves the alkylation of azetidine with 1-fluoropropyl halides under basic conditions. Another method includes the cyclization of appropriate precursors using ring-closing reactions facilitated by catalysts or under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as the alkylation of azetidine with 1-fluoropropyl halides. The process may be optimized for yield and purity by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Fluoropropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluoropropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(1-Fluoropropyl)azetidine is used as a building block in organic synthesis due to its unique reactivity. It serves as a precursor for the synthesis of more complex molecules and can be used in polymerization reactions .
Biology: In biological research, azetidines are explored for their potential as enzyme inhibitors and receptor modulators. The fluoropropyl group can enhance the compound’s binding affinity and selectivity towards biological targets .
Medicine: Medicinal chemistry applications include the development of novel pharmaceuticals. Azetidines are investigated for their potential as antiviral, antibacterial, and anticancer agents. The fluoropropyl substituent may improve the pharmacokinetic properties of the compound .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3-(1-Fluoropropyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The fluoropropyl group can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding. The ring strain of the azetidine moiety facilitates its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Azetidine: The parent compound without the fluoropropyl substituent.
3-(1-Chloropropyl)azetidine: Similar structure with a chlorine substituent instead of fluorine.
3-(1-Bromopropyl)azetidine: Similar structure with a bromine substituent instead of fluorine.
Uniqueness: 3-(1-Fluoropropyl)azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and binding affinity in biological systems compared to its chloro- and bromo- analogs .
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
3-(1-fluoropropyl)azetidine |
InChI |
InChI=1S/C6H12FN/c1-2-6(7)5-3-8-4-5/h5-6,8H,2-4H2,1H3 |
InChI Key |
JDFNEVRFIPIVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CNC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



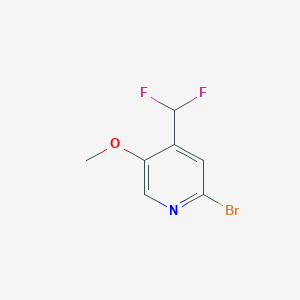
![Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13012944.png)
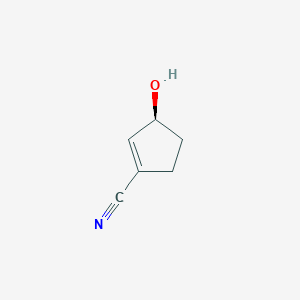
![4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
![{3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate](/img/structure/B13012954.png)
![3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13012956.png)
![7-Bromofuro[3,2-b]pyridine](/img/structure/B13012966.png)
![(1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012971.png)
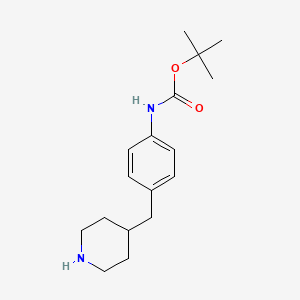

![2-Isopropyloxazolo[5,4-c]pyridine](/img/structure/B13012993.png)
